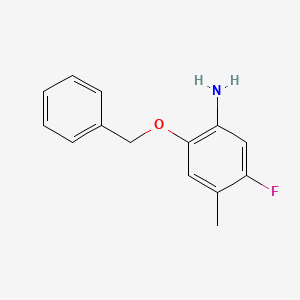

2-(Benzyloxy)-5-fluoro-4-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

5-fluoro-4-methyl-2-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14FNO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |

InChI Key |

KTTNZGLZQCEIQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles

Reactivity of the Arylamine Moiety

The primary amino group is the most reactive site for many chemical transformations, exhibiting characteristic nucleophilic behavior and undergoing a range of classical amine reactions.

The amino group (-NH₂) in 2-(Benzyloxy)-5-fluoro-4-methylaniline possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This lone pair can be delocalized into the benzene (B151609) ring through resonance, which increases the electron density at the ortho and para positions of the ring. doubtnut.com This delocalization makes the amino group a strong activating group for electrophilic aromatic substitution. chemistrysteps.comlibretexts.org

Resonance Effect: The delocalization of the nitrogen lone pair into the aromatic ring reduces its availability for direct nucleophilic attack compared to an aliphatic amine.

Inductive and Resonance Effects of Substituents:

The -F atom at the meta-position to the amine is strongly electronegative and exerts an electron-withdrawing inductive effect, which decreases the basicity and nucleophilicity of the amino group.

The -CH₃ group at the para-position is weakly electron-donating through hyperconjugation and inductive effects, slightly enhancing the nucleophilicity.

The -OCH₂Ph group at the ortho-position has a significant impact. While the oxygen is electronegative (inductive withdrawal), its lone pairs can participate in resonance, donating electron density to the ring and enhancing the activating effect of the amino group.

Due to these competing electronic effects, the amino group is less basic than simple alkylamines but remains a reactive nucleophile capable of participating in a variety of chemical reactions.

The nucleophilic amino group readily undergoes reactions with electrophiles.

Alkylation: The reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common issue, often leading to a mixture of products. Controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation.

Acylation: Acylation of the amino group is a highly efficient and common reaction, typically carried out using acyl chlorides or anhydrides (like acetic anhydride) in the presence of a base. libretexts.org This reaction forms an amide (e.g., an acetanilide (B955) derivative). Acylation is frequently used as a protective strategy in multi-step syntheses. The resulting amide group is less activating and more sterically hindered than the amino group, which can be advantageous for controlling subsequent reactions like electrophilic aromatic substitution. libretexts.orglibretexts.org The protecting acetyl group can later be removed by hydrolysis. libretexts.org

Diazotization: Like other primary arylamines, this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting aryl diazonium salt is a versatile intermediate that can undergo a wide array of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups in place of the original amino group. libretexts.org

Table 1: Key Reactions of the Arylamine Moiety

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Prone to over-alkylation, yielding mixtures. |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | Reduces the activating effect of the amine; used as a protective group. libretexts.orglibretexts.org |

| Diazotization | NaNO₂ / HCl (0-5 °C) | Aryl Diazonium Salt | Highly versatile synthetic intermediate. libretexts.org |

The reaction of the primary amino group with carbonyl compounds such as aldehydes and ketones leads to the formation of imines, also known as Schiff bases. redalyc.org This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

The general mechanism involves:

Nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form the imine. researchgate.net

Aniline (B41778) and its derivatives are known to catalyze imine formation. researchgate.net The presence of fluorine atoms in the aniline structure can influence the reaction, but fluorinated imines are readily synthesized, often through mechanochemical methods or classical condensation in a suitable solvent like ethanol. nih.gov These reactions provide a pathway to a diverse range of derivatives with potential applications in various fields of chemistry. nih.govrsc.orgnih.gov

Transformations Involving the Benzyloxy Ether

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and has its own characteristic reactivity, primarily involving cleavage or oxidation at the benzylic position.

The benzylic C-H bond of the benzyloxy group is susceptible to oxidation. Depending on the oxidant and reaction conditions, benzyl (B1604629) ethers can be converted to the corresponding carbonyl compounds (aldehydes or ketones) and alcohols, or further oxidized to esters. cdnsciencepub.com

Common reagents for the oxidation of benzylic ethers include:

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): This reagent is effective for oxidizing benzylic and allylic ethers, proceeding via a proposed hydride abstraction mechanism. cdnsciencepub.com

o-Iodoxybenzoic Acid (IBX): In situ generated IBX can selectively oxidize benzyl ethers to either aromatic aldehydes or carboxylic acids. proquest.com This transformation is believed to occur via a single-electron transfer process involving the homolytic scission of the benzylic C-H bond. proquest.comsiu.edu

Copper-catalyzed Oxidation: Systems like Cu₂O/C₃N₄ with tert-butyl hydroperoxide (TBHP) can efficiently and selectively oxidize benzyl ethers to benzoates, even at room temperature. rsc.org

The presence of substituents on the aromatic ring of the benzyl ether can influence the reaction rate. Electron-donating groups generally facilitate the oxidation. cdnsciencepub.com

The benzyl group is a widely used protecting group for alcohols and phenols because it is stable to a variety of reaction conditions but can be removed selectively.

The most common method for deprotection is catalytic hydrogenolysis . commonorganicchemistry.com This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in solvents like ethanol, methanol, or ethyl acetate (B1210297) and results in the cleavage of the carbon-oxygen bond to yield the deprotected phenol (B47542) and toluene (B28343) as a byproduct. jk-sci.com

Table 2: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Products | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Phenol + Toluene | Most common and efficient method; mild conditions. commonorganicchemistry.comjk-sci.com |

| Oxidative Cleavage | Various oxidants (e.g., DDQ) | Phenol + Benzaldehyde | An alternative to hydrogenolysis, especially for molecules with functional groups sensitive to reduction. cdnsciencepub.comjk-sci.com |

| Base-Promoted Cleavage | KOtBu / DMSO / O₂ | Phenol + Benzaldehyde | Effective for N-debenzylation of heterocycles and can be applied to O-debenzylation. researchgate.net |

Reactivity of the Fluorine Substituent

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides, especially those activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org While the fluorine atom in this compound can act as a leaving group, the success of SNAr reactions is highly dependent on the presence of strongly electron-withdrawing substituents positioned ortho or para to it. libretexts.orgyoutube.com

In the structure of this compound, the primary activating groups are the amino and benzyloxy functions. However, these are electron-donating groups, which generally disfavor SNAr by increasing the electron density of the ring, making it less attractive to nucleophiles. For a nucleophilic attack to occur at the carbon bearing the fluorine, the reaction would typically require harsh conditions or the introduction of a potent electron-withdrawing group (like a nitro or cyano group) onto the ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The fluorine atom is expelled as a fluoride (B91410) ion, restoring the ring's aromaticity. youtube.com

The high electronegativity of fluorine makes the carbon it is attached to electrophilic, but its effectiveness as a leaving group in SNAr is context-dependent and not always the rate-determining step. youtube.com Another potential, though less common, pathway is the elimination-addition (benzyne) mechanism, which typically involves very strong bases like sodium amide and does not require ring activation by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Ring Activation | Strong electron-withdrawing groups (e.g., -NO2, -CN) at ortho/para positions are required to stabilize the Meisenheimer complex and facilitate the reaction. libretexts.orgnih.gov | The molecule lacks strong electron-withdrawing groups; the -NH2 and -OCH2Ph groups are electron-donating, thus deactivating the ring towards SNAr. |

| Leaving Group | Fluorine's high electronegativity makes the attached carbon electrophilic, but its quality as a leaving group is less critical than ring activation. The order of reactivity is often F > Cl > Br > I. chemistrysteps.com | The fluorine atom is a potential leaving group, but its departure is contingent on a feasible nucleophilic attack. |

| Nucleophile | Strong nucleophiles (e.g., -OH, -OR, amines) are necessary to initiate the attack on the electron-rich ring. chemistrysteps.com | Reaction would require a potent nucleophile. |

| Mechanism | Typically proceeds via an addition-elimination mechanism. A benzyne (B1209423) mechanism is possible with very strong bases. chemistrysteps.commasterorganicchemistry.com | The addition-elimination pathway is unlikely without further ring activation. The benzyne mechanism is a theoretical possibility under specific, harsh conditions. |

The fluorine substituent exerts a dual electronic effect on the aromatic ring of this compound.

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. nih.gov This inductive effect deactivates the ring, making it less susceptible to electrophilic attack.

Mesomeric Effect (+M): Fluorine's lone pairs of electrons can be donated to the aromatic π-system through resonance. This effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atom. nih.gov

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|

| -F | Strongly withdrawing (-I) nih.gov | Weakly donating (+M) nih.gov | Deactivating | Ortho, Para |

| -NH2 | Withdrawing (-I) | Strongly donating (+M) | Strongly Activating byjus.com | Ortho, Para byjus.com |

| -OCH2Ph | Withdrawing (-I) | Strongly donating (+M) | Strongly Activating | Ortho, Para |

| -CH3 | Weakly donating (+I) | Weakly donating (hyperconjugation) | Weakly Activating | Ortho, Para |

Advanced Reaction Methodologies

The functional groups on this compound make it a candidate for various modern synthetic transformations, including photoinduced reactions, cyclizations for building complex molecular architectures, and modified Friedel-Crafts reactions.

Photoinduced transformations offer mild and sustainable methods for functionalizing organic molecules. Anilines, being electron-rich, are excellent candidates for reactions proceeding through photoinduced electron transfer. One such process is the difluoroalkylation of anilines, which can be achieved without transition metals by forming an electron donor-acceptor (EDA) complex. nih.govacs.org

The mechanism involves the formation of an EDA complex between the aniline (the electron donor) and a fluorinated reagent (the electron acceptor), such as ethyl difluoroiodoacetate. nih.gov Upon irradiation with visible light, a single-electron transfer (SET) occurs, generating a fluorinated radical and a radical cation of the aniline. acs.org This radical then engages in a chain reaction to yield the difluoroalkylated aniline product. nih.gov This methodology is particularly effective for electron-rich anilines. nih.govacs.org Given the electron-donating nature of the substituents in this compound, it would be expected to be a suitable substrate for such transformations, leading to the introduction of a difluoroalkyl group onto the aromatic ring.

The aniline moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. This compound can serve as a precursor for various cyclization reactions to form fused heterocyclic systems like quinolines, indoles, or benzodiazepines.

For instance, in a three-component reaction, anilines can react with 1,3-diketones and an additional component like acetone (B3395972) to form substituted meta-hetarylanilines through a benzannulation process. beilstein-journals.org The reaction proceeds through a sequence of condensation and intramolecular addition steps, ultimately leading to the formation of a new aromatic ring fused to the original aniline structure. beilstein-journals.org The substituents on the aniline ring, such as the fluorine and benzyloxy groups, would be carried into the final heterocyclic product, influencing its properties. Other classic cyclization strategies, such as the Skraup synthesis of quinolines (reacting with glycerol, sulfuric acid, and an oxidizing agent) or the Fischer indole (B1671886) synthesis (reacting with a ketone or aldehyde), could also be adapted for this substituted aniline.

Classical Friedel-Crafts acylation and alkylation reactions are challenging with anilines. google.com The basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and converting the -NH₂ group into a powerful deactivating -NH₂⁺ group. google.comresearchgate.net This effectively shuts down the desired electrophilic substitution.

To overcome this limitation, the amino group is typically protected, often through acylation to form an anilide (e.g., an acetanilide). This strategy has two main benefits:

It reduces the basicity of the nitrogen, preventing strong complexation with the Lewis acid. researchgate.net

The resulting amide group is still an ortho-, para-director, guiding the incoming acyl or alkyl group to the desired positions. researchgate.net

Trifluoromethylarylation of Alkenes using Anilines

A novel and significant transformation involving anilines is the direct trifluoromethylarylation of alkenes. rsc.orgrsc.org This reaction represents a powerful method for the difunctionalization of olefins, creating two new carbon-carbon bonds in a single step by introducing both an aryl and a trifluoromethyl group. Research has established a metal-free protocol for this transformation, which is a significant advancement as it avoids the use of transition metals or photocatalysts. rsc.org

The reaction typically proceeds under mild conditions, utilizing a trifluoromethyl hypervalent iodine reagent as the CF3 source. rsc.org A key element for the success of this transformation is the use of hexafluoroisopropanol (HFIP) as the solvent. rsc.orgrsc.org HFIP is not merely an inert medium but plays a crucial role in activating the reagents and controlling the selectivity of the reaction. rsc.org Mechanistic studies have indicated that HFIP establishes a hydrogen-bonding network with both the aniline and the trifluoromethyl reagent. This interaction is believed to be responsible for the altered reactivity and the exquisite para-selectivity observed in the arylation. rsc.orgrsc.org

While the general scope of this reaction has been demonstrated with a variety of substituted anilines, showcasing tolerance to different electronic and steric properties, specific data for this compound within this reaction is not explicitly detailed in the primary literature. rsc.orgnih.gov However, based on the established methodology, it is a viable substrate for this transformation. The general conditions for this reaction are presented in the table below.

Table 1: General Conditions for the Trifluoromethylarylation of Alkenes with Anilines

| Parameter | Condition |

| Aniline Substrate | 1.0 equivalent |

| Alkene | 1.0 equivalent |

| CF3 Reagent | 1.0 equivalent |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Temperature | 40 °C |

| Catalyst | None (Metal-free) |

Role as a Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of intricate molecular structures, particularly in the field of medicinal chemistry. Its unique substitution pattern makes it a sought-after precursor for the development of targeted therapeutics.

Building Block for Functional Materials Synthesis

The primary application of this compound in the synthesis of functional materials lies in its use as a key intermediate for the creation of kinase inhibitors. Kinase inhibitors are a class of targeted therapy drugs that block the action of one or more protein kinases, which are enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Precursor for Advanced Organic Scaffolds

Building upon its role in synthesizing kinase inhibitors, this compound is a direct precursor to advanced organic scaffolds, most notably substituted pyrimidine (B1678525) and pyridine (B92270) cores. These heterocyclic scaffolds are privileged structures in medicinal chemistry due to their ability to mimic biological molecules and interact with a wide range of biological targets.

The following table outlines the key reactants in the synthesis of a pyrimidine-based kinase inhibitor intermediate starting from this compound.

Table 2: Synthesis of a Pyrimidine-Based Intermediate

| Reactant | Role |

| This compound | Nucleophile / Building Block |

| 2,4-Dichloro-5-fluoropyrimidine | Electrophilic Scaffold |

| Base (e.g., Diisopropylethylamine) | Acid Scavenger |

| Solvent (e.g., Isopropanol) | Reaction Medium |

Computational and Theoretical Investigations of 2 Benzyloxy 5 Fluoro 4 Methylaniline and Analogs

Conformational Analysis and Molecular Geometry

The three-dimensional structure of substituted anilines, particularly the geometry at the nitrogen center, is a crucial determinant of their chemical behavior. Conformational analysis through computational methods helps to identify the most stable spatial arrangements of the atoms. slideshare.net

The nitrogen atom in aniline (B41778) is not perfectly planar. researchgate.net Its geometry is described as being intermediate between sp² and sp³ hybridization, resulting in a slightly pyramidalized structure. wikipedia.orgstackexchange.comechemi.com This geometry represents a compromise between two opposing factors:

Planarity (sp² hybridization): Favors the delocalization of the nitrogen lone pair into the aromatic π-system, which is a stabilizing interaction. wikipedia.org

Pyramidalization (sp³ hybridization): Places the lone pair in an orbital with more s-character, which is lower in energy and stabilizes the lone pair. wikipedia.org

The degree of pyramidalization can be quantified by the out-of-plane angle of the N-H bonds or the inversion barrier at the nitrogen atom. researchgate.net Substituents on the ring can alter this delicate balance.

Electron-donating groups tend to increase the electron density on the nitrogen, which enhances repulsion and favors a more pyramidal, sp³-like geometry. wikipedia.org

Electron-withdrawing groups enhance the delocalization of the lone pair into the ring to stabilize the resulting positive charge, thus favoring a more planar, sp²-like geometry. researchgate.netwikipedia.org

For 2-(Benzyloxy)-5-fluoro-4-methylaniline, the presence of two electron-donating groups (benzyloxy, methyl) would suggest a tendency towards increased pyramidalization at the nitrogen center. However, the electron-withdrawing fluoro group would promote planarity. Computational studies on variously substituted anilines indicate that the cumulative effect of multiple substituents determines the final geometry. researchgate.netresearchgate.net Given the strength of the donating groups, the nitrogen center in the target molecule is expected to maintain a distinct, near-planar pyramidal character. researchgate.net

Torsional and Inversion Motions of the Amine Group

The amine group of aniline and its derivatives is non-planar in its ground state, and it can undergo two primary types of motion: torsional rotation around the C-N bond and inversion, where the nitrogen atom passes through the plane of the hydrogen atoms (also known as pyramidal or umbrella inversion). uisek.edu.ec These motions are of significant interest as they influence the molecule's conformational landscape, spectroscopic properties, and reactivity.

Computational studies, particularly using Density Functional Theory (DFT) and post-Hartree-Fock methods, have been instrumental in elucidating the energetic barriers associated with these motions. The inversion of the amine group is a rapid oscillation of the nitrogen atom and its substituents, passing through a planar transition state. uisek.edu.ec For aniline itself, this inversion barrier is significantly lower than in ammonia, due to the delocalization of the nitrogen lone pair electrons into the aromatic ring.

The nature and position of substituents on the aniline ring profoundly affect both the rotational and inversion barriers. In the case of this compound, the electronic effects of the benzyloxy, fluoro, and methyl groups, as well as steric interactions, would modulate these barriers. For instance, in a computational study of 2-chloroaniline (B154045), the rotation of the amino group was found to be a complex process that cannot be described by a single torsion angle, due to the changing pyramidal nature of the NH2 group during rotation. researchgate.net The energy profile for such a rotation typically shows two distinct transition states. researchgate.net

Theoretical investigations on methyl-substituted amines have further refined our understanding of these dynamics. Calculations using high-level methodologies like CCSD(T) have provided accurate barrier heights for internal rotation and inversion. nih.gov For a molecule like this compound, one would expect a complex potential energy surface with multiple local minima and transition states corresponding to different orientations of the amine and benzyloxy groups.

Below is an illustrative data table showing calculated rotational and inversion barriers for aniline and a related substituted amine from computational studies.

| Compound | Motion | Computational Method | Calculated Barrier (kcal/mol) | Reference Compound |

|---|---|---|---|---|

| Aniline | Inversion | G3XMP2 | 1.43 | Aniline |

| 4-Nitroaniline | NH2 Torsion | B3LYP/6-31G | 9.13 | 4-Nitroaniline |

| 3-Nitroaniline | NH2 Torsion | B3LYP/6-31G | 6.38 | 3-Nitroaniline |

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding)

The amine group of this compound can act as a hydrogen bond donor, while the fluorine atom and the oxygen of the benzyloxy group can act as hydrogen bond acceptors. Theoretical studies are crucial for understanding the strength, geometry, and nature of these potential intermolecular and intramolecular interactions.

A particularly relevant interaction within this molecule is the potential for intramolecular hydrogen bonding between the N-H of the amine group and the adjacent fluorine atom (N-H···F). Computational and experimental studies on 4-anilino-5-fluoroquinazolines have demonstrated the existence and characteristics of such weak hydrogen bonds. orientjchem.org In this system, the aniline N-H proton is in close proximity to the fluorine atom, leading to a through-space interaction observable by NMR spectroscopy. orientjchem.org DFT calculations were used to characterize this weak interaction, supporting the idea that fluorine can act as a weak hydrogen bond acceptor, with the strength of this bond being modulated by electronic substituent effects. orientjchem.org

In addition to intramolecular interactions, the molecule can form intermolecular hydrogen bonds with other molecules, such as solvents or biological receptors. Computational studies on complexes of 2-chloroaniline with carboxylic acids, using DFT with the 6-311++G(d,p) basis set, have revealed the nature of hydrogen bonding between the –NH2 group of the aniline and the –COOH group of the acids. mdpi.com These studies provide insights into bond strength and characteristics that are fundamental to understanding the molecule's behavior in solution and its potential for molecular recognition. mdpi.com Natural Bond Orbital (NBO) analysis is a common computational tool used in these studies to quantify the stabilization energy associated with the charge transfer from the proton acceptor to the proton donor, which is indicative of the hydrogen bond strength. mdpi.com

The following table provides illustrative data on calculated hydrogen bond interaction energies for a related system.

| Interacting Molecules | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| 4-anilino-5-fluoroquinazoline (truncated) | Intramolecular N-H···F | DFT | -4.3 |

Note: The data is for a truncated 4-anilino-5-fluoroquinazoline system, which serves as a model for the intramolecular N-H···F interaction potentially present in this compound. orientjchem.org

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving substituted anilines. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). Transition state theory (TST) can then be used to calculate reaction rate constants from the properties of the reactants and the transition state.

A computational study on the reaction of 4-methyl aniline with the hydroxyl radical (•OH) illustrates this approach. nih.gov Using the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set, the reaction mechanism was elucidated. nih.gov The calculations revealed multiple possible reaction pathways, including •OH addition to the aromatic ring and hydrogen abstraction from the amine and methyl groups. For each pathway, the transition state was located and its structure and energy were determined. The energy difference between the reactants and the transition state defines the activation barrier, a key factor controlling the reaction rate. The intrinsic reaction coordinate (IRC) model is often used to confirm that a calculated transition state correctly connects the reactants and products. nih.gov

Anilines, being electron-rich aromatic compounds, can act as electron donors and form electron donor-acceptor (EDA) complexes with suitable electron acceptors. beilstein-journals.orgresearchgate.net The formation of an EDA complex involves a weak association between the donor and acceptor molecules in the ground state, which often results in a new absorption band in the UV-Vis spectrum. beilstein-journals.org Upon photoirradiation, an electron can be transferred from the donor (the aniline derivative) to the acceptor within the complex, generating radical ions that can initiate chemical reactions.

The formation of EDA complexes can be investigated computationally by calculating the interaction energies and geometries of the donor-acceptor pair. Theoretical studies can also predict the electronic transitions responsible for the characteristic charge-transfer band. The ability of this compound to form EDA complexes would be influenced by its ionization potential, which is in turn affected by its substituents. The electron-donating methyl and benzyloxy groups would likely enhance its donor ability, making it a good candidate for participating in reactions mediated by EDA complexes. Such complexes have been shown to be key intermediates in a variety of synthetic transformations, including cross-coupling and perfluoroalkylation reactions. researchgate.netnih.gov

For example, in the reaction of 4-methyl aniline with •OH radicals, computational analysis of the potential energy surface showed that the reaction can proceed through several different channels. nih.gov By calculating the rate constants for each channel using transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, the major products can be predicted. nih.gov Such theoretical predictions are invaluable for understanding and controlling reaction outcomes.

Similarly, computational models have been developed to predict the site-selectivity of reactions like deprotometalations of functionalized aromatic compounds. researchgate.net By calculating the pKa values of different C-H bonds in a molecule, the most acidic site, and therefore the most likely to be deprotonated, can be predicted with a high degree of accuracy. researchgate.net This approach could be applied to predict the selectivity of reactions involving this compound, considering the various reactive sites on the molecule. The shape-selective adsorption of substituted anilines onto zeolites also highlights how molecular structure, which can be modeled computationally, dictates reactivity and interaction with other materials. researchgate.net

The following table presents illustrative calculated relative energies for intermediates and transition states in the reaction of a substituted aniline with a hydroxyl radical.

| Species | Description | Computational Method | Relative Energy (kJ/mol) |

|---|---|---|---|

| Reactants | 4-methyl aniline + •OH | CCSD(T)+ZPVE | 0.0 |

| CP1 | Pre-reactive complex | CCSD(T)+ZPVE | -18.0 |

| T0/1 | Transition state for •OH addition | CCSD(T)+ZPVE | -6.0 |

| IS1 | Adduct intermediate | CCSD(T)+ZPVE | -101.0 |

Note: Data is for the reaction of 4-methyl aniline with •OH radical and serves as an example of a computational study of a reaction mechanism. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational quantum chemistry methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman). These theoretical predictions are a powerful tool for structure elucidation and for interpreting experimental spectra.

For a molecule like this compound, DFT calculations could be employed to predict its 1H, 13C, and 19F NMR spectra. The accuracy of these predictions depends on the chosen functional and basis set. By comparing the calculated chemical shifts and coupling constants with experimental data obtained for the synthesized compound or for closely related analogs, the proposed structure can be confirmed. For instance, experimental 1H and 13C NMR data are available for structurally similar compounds like 5-fluoro-2-methylaniline (B146954) and N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine, which can serve as benchmarks for validating computational methods. chemicalbook.comchemicalbook.com

Vibrational spectroscopy is another area where computational predictions are highly valuable. DFT calculations can provide theoretical IR and Raman spectra, including the frequencies and intensities of vibrational modes. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret. The correlation between theoretical and experimental vibrational frequencies is often improved by applying a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the neglect of anharmonicity.

The table below shows a comparison of experimental NMR chemical shifts for a related compound with the kind of data that would be sought from a computational prediction for validation.

| Compound | Nucleus | Experimental Chemical Shift (ppm) | Data Source |

|---|---|---|---|

| 5-Fluoro-2-methylaniline | 13C | 149.7 (C-F), 136.1 (C-NH2), 121.5 (C-CH3), 115.1, 113.8, 112.9 (Ar-C), 16.5 (CH3) | Experimental Spectrum |

| 2-Chloro-4-fluoro-5-methylaniline | 1H | 6.99 (d), 6.88 (d), 3.82 (s, NH2), 2.11 (s, CH3) | Experimental Spectrum |

Note: The data presented is experimental data for analogs of the target compound. In a typical study, these values would be compared against computationally predicted values to assess the accuracy of the theoretical model. chemicalbook.com

Theoretical Calculations of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F, ¹⁵N)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a reliable tool for structure elucidation and verification. ivanmr.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP, is widely used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts. nih.govnih.gov

For this compound, theoretical calculations can predict the chemical shifts for all magnetically active nuclei. The accuracy of these predictions depends on the level of theory, the basis set chosen, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net

¹H and ¹³C NMR: The calculated ¹H and ¹³C chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating amino group and the benzyloxy group are expected to increase electron density on the aromatic ring, causing upfield shifts (lower ppm values) for ortho and para protons and carbons relative to unsubstituted benzene (B151609). Conversely, the electronegative fluorine atom will cause downfield shifts for nearby nuclei. DFT calculations can precisely model these competing electronic effects. nih.govresearchgate.net

¹⁹F NMR: The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. Calculations for fluorinated anilines show that the position of the fluorine substituent and the nature of other groups on the ring significantly alter its resonance frequency. beilstein-journals.org

¹⁵N NMR: The chemical shift of the ¹⁵N nucleus in the amino group is a sensitive probe of hybridization and electronic delocalization. Theoretical studies on aniline derivatives show that substituents affecting the lone pair availability on the nitrogen atom cause significant changes in the ¹⁵N chemical shift. nih.gov

The table below presents hypothetical, yet representative, calculated NMR chemical shifts for this compound, based on trends observed in related substituted anilines.

| Atom Type | Calculated Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (NH₂) | 3.5 - 4.5 | Broad signal, position sensitive to solvent and concentration. |

| ¹H (Aromatic C3-H) | 6.8 - 7.0 | Ortho to NH₂ and meta to F. |

| ¹H (Aromatic C6-H) | 6.6 - 6.8 | Ortho to benzyloxy and meta to NH₂. |

| ¹H (CH₃) | 2.1 - 2.3 | Methyl group on the aromatic ring. |

| ¹H (CH₂-Benzyl) | 4.9 - 5.1 | Methylene (B1212753) bridge of the benzyloxy group. |

| ¹³C (C1-NH₂) | 145 - 150 | Carbon attached to the amino group. |

| ¹³C (C2-O) | 148 - 152 | Carbon attached to the benzyloxy group. |

| ¹³C (C5-F) | 155 - 160 (d, ¹JCF ≈ 240 Hz) | Carbon attached to fluorine, shows large C-F coupling. |

| ¹⁹F (C5-F) | -115 to -125 | Relative to CFCl₃. |

| ¹⁵N (NH₂) | -320 to -330 | Relative to liquid NH₃. |

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after applying a scaling factor to account for anharmonicity and basis set limitations, shows excellent agreement with experimental data. globalresearchonline.netnih.gov

For this compound, key vibrational modes include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching modes are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C Ring Stretching: Vibrations associated with the aromatic ring typically appear in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching of the aryl-amine bond is expected around 1250-1350 cm⁻¹. materialsciencejournal.org

C-F Stretching: A strong absorption band corresponding to the C-F stretch is predicted in the 1200-1280 cm⁻¹ region.

C-O Stretching: The C-O-C asymmetric stretch of the benzyloxy ether group is anticipated around 1230-1270 cm⁻¹.

Theoretical analysis also allows for the assignment of each calculated frequency to specific atomic motions through Potential Energy Distribution (PED) analysis. nih.gov

| Vibrational Mode | Calculated Frequency Range (cm⁻¹, Scaled) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | Medium / Weak |

| N-H Symmetric Stretch | 3350 - 3400 | Medium / Weak |

| Aromatic C-H Stretch | 3030 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2870 - 2980 | Medium-Strong / Medium |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong / Strong |

| NH₂ Scissoring | 1590 - 1630 | Strong / Weak |

| C-N Stretch | 1260 - 1340 | Strong / Medium |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Very Strong / Weak |

| C-F Stretch | 1200 - 1280 | Very Strong / Weak |

UV-Vis Absorption Spectrum Prediction and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis involves calculating the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

The electronic properties are fundamentally governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infonih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular reactivity and corresponds to the lowest energy electronic transition. For substituted anilines, the primary UV-Vis absorption bands typically arise from π→π* transitions within the aromatic system. researchgate.net The substituents on the aniline ring modulate the energies of these orbitals. Electron-donating groups (like -NH₂, -OCH₂Ph, -CH₃) tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, generally leading to a smaller HOMO-LUMO gap and a red-shift (longer λmax) in the absorption spectrum. researchgate.net

| Parameter | Calculated Value | Description |

|---|---|---|

| E(HOMO) | -5.0 to -5.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | -0.5 to -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV | Energy difference indicating electronic transition energy. |

| λmax 1 | 280 - 300 nm | Major transition, likely HOMO → LUMO (π→π*). |

| Oscillator Strength (f₁) | > 0.1 | Indicates a strongly allowed transition. |

| λmax 2 | 230 - 250 nm | Secondary transition, likely involving other π orbitals. |

| Oscillator Strength (f₂) | > 0.2 | Indicates a strongly allowed transition. |

Computational Electrochemistry Studies (e.g., Oxidation Potentials, pKb)

Computational methods can effectively predict electrochemical properties such as oxidation potentials and acid/base dissociation constants (pKa or pKb).

Oxidation Potential: The one-electron oxidation potential of aniline derivatives is a critical parameter related to their reactivity and potential applications in materials science and pharmacology. mdpi.com This potential can be calculated by determining the Gibbs free energy change (ΔG) for the oxidation reaction (Aniline → Aniline•⁺ + e⁻). researchgate.net A strong correlation exists between the calculated ΔG or the HOMO energy and the experimentally measured oxidation potential. umn.edursc.org Electron-donating groups, which raise the HOMO energy level, make the molecule easier to oxidize, resulting in a lower oxidation potential. researchgate.net For this compound, the combined effect of three electron-donating groups (-NH₂, -OCH₂Ph, -CH₃) is expected to result in a relatively low oxidation potential compared to unsubstituted aniline, despite the presence of the weakly electron-withdrawing fluorine atom.

pKb: The basicity of the aniline nitrogen, quantified by the pKb (or the pKa of its conjugate acid), can be calculated using thermodynamic cycles. This involves computing the Gibbs free energy of protonation in the gas phase and the solvation energies of the base and its conjugate acid. researchgate.net The pKb of substituted anilines is highly dependent on the electronic nature of the substituents. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic (lower pKb). Conversely, electron-withdrawing groups decrease basicity (higher pKb). The spatial arrangement of these groups (steric effects) can also influence the solvation of the protonated form, thereby affecting the final pKb value. researchgate.net

| Property | Predicted Value Range | Methodology |

|---|---|---|

| One-Electron Oxidation Potential (vs. SHE) | 0.6 - 0.8 V | Based on correlation with calculated ΔG of oxidation or E(HOMO). researchgate.netumn.edu |

| pKb | 9.5 - 10.5 | Calculated using a thermodynamic cycle with solvation models (e.g., PCM). researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing detailed information about the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy offers insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-(Benzyloxy)-5-fluoro-4-methylaniline, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the various proton environments. The benzylic protons (CH₂) are expected to appear as a singlet, typically in the range of 5.0-5.2 ppm. The aromatic protons of the benzyl (B1604629) group would likely resonate as a multiplet between 7.3 and 7.5 ppm.

The protons on the substituted aniline (B41778) ring are predicted to show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The proton at the C3 position is expected to appear as a doublet, influenced by the adjacent fluorine atom, with an approximate chemical shift of 6.8 ppm. The proton at the C6 position would likely be observed as a singlet or a narrowly split multiplet around 6.6 ppm. The methyl group protons are expected to be a singlet at approximately 2.2 ppm. A broad singlet, characteristic of the amine (NH₂) protons, is also anticipated, the chemical shift of which can be variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Benzyl) | 7.30-7.50 | m | - |

| Ar-H (Aniline, H-3) | ~6.80 | d | ~9.0 (³JH-F) |

| Ar-H (Aniline, H-6) | ~6.60 | s | - |

| O-CH₂-Ph | ~5.10 | s | - |

| NH₂ | Broad | s | - |

| CH₃ | ~2.20 | s | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected. The carbon atom attached to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the spectra of organofluorine compounds. The benzylic carbon (O-CH₂) is predicted to resonate around 70 ppm. The aromatic carbons of the benzyl group would appear in the typical aromatic region of 127-137 ppm. The carbons of the aniline ring will have their chemical shifts influenced by the substituents, with the carbon bearing the fluorine (C5) expected to be in the range of 155-160 ppm (with a large C-F coupling) and the carbon attached to the benzyloxy group (C2) resonating downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| C=O (possible impurity) | - | - |

| Ar-C (Aniline, C5) | ~157.0 | ~240 (¹J) |

| Ar-C (Aniline, C1) | ~145.0 | - |

| Ar-C (Aniline, C2) | ~140.0 | - |

| Ar-C (Benzyl, C1') | ~137.0 | - |

| Ar-C (Benzyl, C2', C6') | ~128.5 | - |

| Ar-C (Benzyl, C4') | ~128.0 | - |

| Ar-C (Benzyl, C3', C5') | ~127.5 | - |

| Ar-C (Aniline, C4) | ~120.0 | - |

| Ar-C (Aniline, C6) | ~115.0 | - |

| Ar-C (Aniline, C3) | ~110.0 | ~20 (²J) |

| O-CH₂-Ph | ~70.0 | - |

| CH₃ | ~16.0 | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift can provide valuable information about the electronic environment of the fluorine atom.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the aromatic protons on the aniline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the benzyloxy group and the methyl group on the aniline ring by observing correlations between the benzylic protons and the aromatic carbons, and between the methyl protons and the aromatic carbons, respectively.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl and benzylic groups will be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage is expected to produce a strong absorption band in the range of 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will likely appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to be in the fingerprint region, typically around 1100-1200 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| Aromatic C-H Stretch | ~3030 |

| Aliphatic C-H Stretch | ~2920 |

| Aromatic C=C Stretch | ~1600, ~1500 |

| N-H Bend | ~1620 |

| C-O-C Stretch | ~1240 |

| C-F Stretch | ~1150 |

Raman Spectroscopy (e.g., Surface Enhanced Raman Scattering - SERS)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure and composition. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the vibrations of its constituent functional groups.

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups, appearing in the 2850-3000 cm⁻¹ range.

N-H stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, generally found between 3300 and 3500 cm⁻¹.

C=C stretching: Vibrations from the aromatic rings would produce characteristic peaks in the 1400-1650 cm⁻¹ region.

C-N stretching: This vibration for aromatic amines typically appears in the 1250-1380 cm⁻¹ range.

C-O-C stretching: The ether linkage would show symmetric and asymmetric stretching bands, usually in the 1000-1300 cm⁻¹ region.

C-F stretching: A strong band is expected in the 1000-1400 cm⁻¹ region due to the highly polarized carbon-fluorine bond.

Surface-Enhanced Raman Scattering (SERS) is a powerful variation of Raman spectroscopy that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metallic surface, such as gold or silver. This technique is particularly useful for detecting and analyzing compounds at very low concentrations. For this compound, the SERS spectrum would likely show enhancement of vibrational modes of the parts of the molecule that are in closest proximity to the metallic surface. The aniline nitrogen, with its lone pair of electrons, could facilitate strong interaction with the SERS substrate, leading to a significant enhancement of the N-H and C-N vibrational modes.

| Functional Group | Expected Raman Shift (cm⁻¹) (Conventional) | Potentially Enhanced in SERS |

| N-H Stretch | 3300-3500 | Yes |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-3000 | Moderate |

| C=C Aromatic Stretch | 1400-1650 | Yes |

| C-N Stretch | 1250-1380 | Yes |

| C-O-C Stretch | 1000-1300 | Moderate |

| C-F Stretch | 1000-1400 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₄H₁₄FNO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is an indispensable tool for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures.

| Ion | Formula | Theoretical Exact Mass |

| [M]⁺ | C₁₄H₁₄FNO⁺ | 231.1059 |

| [M+H]⁺ | C₁₄H₁₅FNO⁺ | 232.1137 |

| [M+Na]⁺ | C₁₄H₁₄FNNaO⁺ | 254.0957 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. A common fragmentation method is Collision-Induced Dissociation (CID), where an ion is accelerated and collided with neutral gas molecules, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

For the protonated molecule of this compound, [M+H]⁺, CID would likely induce fragmentation at the weakest bonds. The benzylic ether linkage is a probable site of cleavage. Key predicted fragmentation pathways could include:

Loss of the benzyl group: A prominent fragmentation pathway would likely be the cleavage of the C-O bond, leading to the loss of a benzyl radical and the formation of a protonated aminophenol fragment, or the loss of toluene (B28343) to form a cation.

Formation of the tropylium (B1234903) ion: The benzyl group itself can fragment to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

Cleavage of the aniline side chain: Fragmentation of the methyl group from the aromatic ring could also occur.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI, a high voltage is applied to a liquid to create an aerosol, which generates ions. The efficiency of ionization in ESI is highly dependent on the analyte's ability to be protonated or deprotonated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the electronic structure of the compound, particularly the conjugated systems.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings. The aniline and benzyl chromophores are the primary contributors to its absorption profile. The key electronic transitions are typically π → π* and n → π*.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions and result in strong absorption bands. For the substituted benzene (B151609) rings in this molecule, these transitions would be prominent.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the amine group or the oxygen of the ether, to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200-300 | High |

| n → π | >300 | Low |

Investigation of Charge Transfer Complexation

No specific studies investigating the charge transfer complexation of this compound with common electron acceptors (such as tetracyanoethylene, 2,3-dichloro-5,6-dicyano-p-benzoquinone, or chloranil) were found. Research in this area would typically involve UV-Vis spectroscopy to identify charge-transfer bands and determine association constants, molar absorptivity, and other thermodynamic parameters of the resulting complexes. This information provides insights into the electron-donating capability of the aniline derivative.

X-ray Crystallography for Solid-State Structure Determination

Similarly, there is no publicly available crystallographic data for this compound. An X-ray crystallography study would provide precise information on its solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is fundamental for understanding the molecule's conformation and packing in the crystalline state.

Further research is required to experimentally determine the charge transfer complexation behavior and the single-crystal X-ray structure of this compound.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes for Substituted Anilines

The synthesis of substituted anilines, including "2-(Benzyloxy)-5-fluoro-4-methylaniline," has traditionally relied on methods that can be energy-intensive and may generate significant chemical waste. A major future direction is the development of greener and more efficient synthetic protocols. Researchers are increasingly focusing on approaches that minimize environmental impact while maximizing yield and selectivity.

Recent advancements in this area include microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.com Photocatalysis is another promising avenue, offering the potential for highly selective reactions under mild conditions, often at room temperature and low pressure. nih.gov The use of redox mediators in electrochemical synthesis is also gaining traction as a method to produce anilines with high yields and selectivity, while avoiding harsh reagents. specchemonline.com Furthermore, there is a growing interest in catalyst-free methods and the use of more environmentally benign solvents and reagents. tandfonline.comresearchgate.net The development of catalytic systems based on earth-abundant metals is also a key area of research, aiming to replace precious metal catalysts. organic-chemistry.orgbeilstein-journals.org

Table 1: Comparison of Traditional and Emerging Sustainable Synthetic Routes for Substituted Anilines

| Synthetic Strategy | Traditional Approach | Sustainable Alternative | Advantages of Sustainable Alternative |

| Energy Input | High temperatures and pressures | Microwave irradiation, photocatalysis, room temperature electrolysis | Reduced energy consumption, milder reaction conditions. tandfonline.comnih.govspecchemonline.com |

| Catalysts | Precious metal catalysts (e.g., Palladium) | Earth-abundant metal catalysts, organocatalysts, catalyst-free systems | Lower cost, reduced environmental toxicity, increased sustainability. tandfonline.comorganic-chemistry.orgbeilstein-journals.org |

| Reagents & Solvents | Stoichiometric and often hazardous reagents, volatile organic solvents | Use of water or green solvents, redox mediators, greener fluorinating agents | Improved safety profile, reduced chemical waste, easier purification. tandfonline.comspecchemonline.comresearchgate.net |

| Reaction Efficiency | Multi-step syntheses with potential for low overall yields | One-pot reactions, tandem catalysis | Increased efficiency, reduced waste from intermediate purification steps. bohrium.com |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is set to play an increasingly vital role in the study of "this compound" and its derivatives. Advanced computational models, such as Density Functional Theory (DFT), offer powerful tools for predicting a wide range of molecular properties and for designing novel chemical reactions. researchgate.netrsc.orgrsc.org

These models can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of substituted anilines. researchgate.net For instance, DFT calculations can be used to predict reaction mechanisms, identify transition states, and calculate activation energies, thereby guiding the optimization of synthetic routes. rsc.orgacs.orgacs.org Furthermore, Quantitative Structure-Metabolism Relationship (QSMR) models can be developed to predict the metabolic fate of new aniline (B41778) derivatives, which is crucial for applications in medicinal chemistry. By understanding the relationship between molecular structure and metabolic stability, researchers can design compounds with improved pharmacokinetic profiles. Computational methods are also invaluable for predicting 19F NMR shifts, which is a powerful analytical tool for characterizing fluorinated compounds. nih.gov

Table 2: Applications of Advanced Computational Modeling in the Study of Substituted Anilines

| Computational Method | Application | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism studies and design of new synthetic routes. rsc.orgrsc.orgacs.orgacs.org | Electronic structure, reaction energies, activation barriers, transition state geometries. researchgate.netrsc.orgrsc.org |

| Quantitative Structure-Metabolism Relationship (QSMR) | Prediction of metabolic fate and stability. | N-acetylation, N-oxanilic acid formation, and other metabolic transformations. |

| Molecular Electrostatic Potential (MEP) Maps | Visualization of electron density and prediction of intermolecular interactions. nih.gov | Regions of positive and negative electrostatic potential, guiding the design of supramolecular assemblies. |

| 19F NMR Shift Prediction | Aid in the structural elucidation of novel fluorinated compounds. nih.gov | Predicted 19F NMR chemical shifts for comparison with experimental data. nih.govnih.gov |

Exploration of Novel Chemical Transformations and Derivatizations of the Compound

The unique combination of functional groups in "this compound" — a primary amine, a benzyloxy ether, a fluorine atom, and a methyl group on an aromatic ring — provides a rich platform for exploring novel chemical transformations and creating a diverse library of derivatives. Future research will likely focus on developing new methods for the selective functionalization of this and related scaffolds.

C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings, and its application to aniline derivatives is an area of active research. bath.ac.uk This approach allows for the introduction of new substituents without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. The development of novel cyclization and annulation reactions involving the aniline core could lead to the synthesis of new heterocyclic compounds with interesting biological or material properties. bath.ac.uk Furthermore, the strategic modification of the existing functional groups, such as the derivatization of the amine or the cleavage and modification of the benzyloxy group, can provide access to a wide range of new molecules with tailored properties.

Table 3: Potential Novel Chemical Transformations and Derivatizations

| Transformation Type | Description | Potential Applications of Products |

| C-H Functionalization | Direct introduction of new functional groups onto the aromatic ring. bath.ac.uk | Synthesis of novel analogues for medicinal chemistry, development of new ligands for catalysis. |

| Cyclization/Annulation Reactions | Formation of new heterocyclic rings fused to the aniline core. bath.ac.uk | Creation of scaffolds for pharmaceuticals, agrochemicals, and organic electronic materials. |

| N-Derivatization | Modification of the primary amine to form amides, sulfonamides, or other nitrogen-containing functional groups. | Modulation of physicochemical properties for drug discovery, synthesis of new polymers. |

| O-Dealkylation and Derivatization | Cleavage of the benzyloxy group to reveal a phenol (B47542), which can be further functionalized. | Access to a new class of derivatives with different hydrogen bonding capabilities and biological activities. |

Integration into Complex Materials Synthesis and Supramolecular Chemistry

The structural features of "this compound" make it an attractive building block for the construction of complex materials and supramolecular assemblies. The presence of a fluorine atom, in particular, can have a profound impact on the solid-state packing and intermolecular interactions of organic molecules. researchgate.netresearchgate.netrsc.org

Future research is expected to explore the use of this compound and its derivatives in the field of crystal engineering, with the aim of designing cocrystals with tailored physical properties. rsc.org The ability of the aniline moiety to participate in hydrogen bonding, combined with the potential for halogen bonding and π-π stacking interactions, provides a versatile toolkit for the rational design of supramolecular architectures. researchgate.netresearchgate.net Furthermore, the incorporation of this fluorinated aniline into polymers could lead to the development of new functional materials with unique optical, electronic, or thermal properties. man.ac.uknbinno.com The study of self-assembling systems based on derivatives of "this compound" could also lead to the creation of novel gels, liquid crystals, or other soft materials. nih.gov

Table 4: Potential Applications in Materials Synthesis and Supramolecular Chemistry

| Area of Application | Role of "this compound" Derivatives | Potential Material Properties/Functions |

| Crystal Engineering | As co-formers in the design of novel cocrystals. rsc.org | Modified solubility, melting point, and bioavailability for pharmaceutical applications. |

| Supramolecular Assemblies | As building blocks for the construction of self-assembled structures through non-covalent interactions. researchgate.netnih.gov | Formation of gels, liquid crystals, and other soft materials with responsive properties. |

| Functional Polymers | As monomers or functional additives in polymer synthesis. man.ac.uknbinno.com | Enhanced thermal stability, specific optical or electronic properties, modified surface characteristics. |

| Organic Electronics | As components in the synthesis of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). | Tunable electronic properties due to the influence of fluorine and other substituents. |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-fluoro-4-methylaniline, and how can regioselectivity be ensured during benzyloxy group introduction?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Mitsunobu reaction for benzyloxy group introduction. To ensure regioselectivity at the ortho or para positions, directing groups (e.g., nitro or methyl) can be utilized. For example, the methyl group at the 4-position in the target compound may act as a directing group during benzylation. Post-functionalization with fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) is recommended . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm benzyloxy (–OCHCH), fluorine (spin-spin coupling), and methyl group positions.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>97% as per industrial standards) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (expected m/z ~245.1 for CHFNO).

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) to minimize oxidation. Maintain temperature at 2–8°C in a dry environment, as moisture may hydrolyze the benzyloxy group. Re-seal containers immediately after use to avoid atmospheric exposure .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating benzyloxy group (–OCHPh) increases electron density at the aromatic ring, potentially activating it for electrophilic substitution. Conversely, the electron-withdrawing fluorine atom deactivates the ring, directing reactions to specific positions. Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). For example, the fluorine atom may enhance stability in Suzuki-Miyaura couplings by reducing side reactions .

Q. What strategies are effective in analyzing degradation products under oxidative or photolytic conditions?

- Methodological Answer :

- For Oxidative Degradation : Expose the compound to HO/Fe (Fenton’s reagent) and monitor via LC-MS. Likely products include quinone imines (via N–H oxidation) or debenzylated derivatives.

- For Photolytic Degradation : Use UV-Vis spectroscopy (λ = 254 nm) to track changes. GC-MS can identify volatile byproducts like fluoroanisoles.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles using HPLC .

Q. How can computational modeling predict the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer : Tools like COSMO-RS or Hansen Solubility Parameters (HSPs) estimate solubility in solvents (e.g., logP ~2.5 for moderate lipophilicity). Molecular dynamics (MD) simulations model membrane permeability (e.g., blood-brain barrier penetration). Bioavailability predictions via SwissADME or pkCSM can guide in vitro assays .

Safety and Handling

Q. What personal protective equipment (PPE) is mandatory during handling?

- Methodological Answer :

- Eye/Face Protection : Chemical goggles and face shield.

- Skin Protection : Nitrile gloves (≥0.11 mm thickness) and lab coats.

- Respiratory Protection : N95 masks if dust or aerosols are generated.

- Ventilation : Use fume hoods for weighing and reactions to limit inhalation risks .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce Conditions : Ensure identical instrumentation (e.g., DSC for melting points) and solvent systems (e.g., DMSO-d vs. CDCl for NMR).

- Cross-Validate Sources : Compare data with structurally analogous compounds (e.g., 4-benzyloxyaniline derivatives ).

- Collaborative Verification : Share samples with independent labs for inter-laboratory validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.